![molecular formula C18H19NOS B2497262 N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide CAS No. 2035007-82-8](/img/structure/B2497262.png)
N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the splicing of a nitrogen-containing heterocycle natural molecule (like nicotinic acid) and a sulfur-containing heterocycle (like thiophene) . In a two-step process, 2-(thiophen-2-yl)acetic acid was first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis
The molecular structure of similar compounds, such as “[1-(thiophen-2-yl)cyclopentyl]methanamine”, has been identified through 1H NMR, 13C NMR, and HRMS spectra . The InChI Code for this compound is 1S/C10H15NS/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6,8,11H2 .Scientific Research Applications
Fungicidal Activity
N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide derivatives have been found to exhibit excellent fungicidal activities . These compounds were tested against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse . Compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) showed higher fungicidal activities than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) .
Field Trial Efficacy
The bioassay results of the field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .
Structural Optimization
N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide derivatives are significant lead compounds that can be used for further structural optimization . This means that these compounds can be modified to enhance their properties or to create new compounds with potentially improved characteristics.
Synthesis Method
These compounds were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . This method of synthesis could potentially be applied to other compounds, expanding its applications.
properties
IUPAC Name |
(E)-3-phenyl-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-17(11-10-15-7-2-1-3-8-15)19-18(12-4-5-13-18)16-9-6-14-21-16/h1-3,6-11,14H,4-5,12-13H2,(H,19,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLMERMLBPGSCU-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide |
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